

N4-Acetylcytidine's Impact on mRNA Translation Efficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of post-transcriptional gene regulation has been significantly broadened by the discovery of various chemical modifications on messenger RNA (mRNA), collectively known as the epitranscriptome. Among these, N4-acetylcytidine (ac4C) has emerged as a critical regulator of mRNA metabolism, influencing its stability and, most notably, its translation efficiency.[1][2][3] This modification, catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), involves the addition of an acetyl group to the N4 position of cytidine residues within RNA molecules.[1][3] Initially identified in non-coding RNAs like tRNA and rRNA, the presence and functional significance of ac4C in mRNA have opened new avenues for understanding the intricate control of protein synthesis in both physiological and pathological states, including cancer.[1][2][3]

This technical guide provides an in-depth exploration of the role of ac4C in mRNA translation efficiency. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, quantitative data, detailed experimental protocols, and the signaling pathways governing this pivotal RNA modification.

Quantitative Impact of N4-Acetylcytidine on mRNA Metabolism



The presence of ac4C on an mRNA transcript can have profound effects on its lifecycle, influencing both its stability and the rate at which it is translated into protein. The functional outcome of ac4C modification is context-dependent, varying with its location within the mRNA molecule.

Impact on mRNA Stability

N4-acetylcytidine generally enhances mRNA stability, protecting transcripts from degradation. This effect is attributed to the increased thermodynamic stability of ac4C-G base pairs within the RNA structure. The ablation of NAT10 and the subsequent reduction in ac4C levels have been consistently linked to decreased half-lives of target mRNAs.

Target Gene/Transcri pt	Cell Line	Experimental Condition	Fold Change in mRNA Half- Life (NAT10 KD/KO vs. Control)	Reference
OCT4	hESCs	NAT10 Knockdown	log2 fold-change of –1.70	[4]
ELOVL6	MCF7	NAT10 Knockdown	Significant decrease	[5]
ACSL3	MCF7	NAT10 Knockdown	Significant decrease	[5]
ACSL4	MCF7	NAT10 Knockdown	Significant decrease	[5]
GCLC	MCF7	NAT10 Knockdown	Remarkable reduction	[6][7]
SLC7A11	MCF7	NAT10 Knockdown	Remarkable reduction	[6][7]
OGA	Mouse Oocytes	NAT10 Knockdown	Markedly inhibited degradation in NAT10 OE	[8]



Table 1: Quantitative Data on the Impact of ac4C on mRNA Half-Life. This table summarizes the observed changes in the half-life of various mRNAs upon the depletion of the ac4C writer enzyme, NAT10. A negative fold change indicates a reduction in mRNA stability.

Impact on Translation Efficiency

The influence of ac4C on mRNA translation is multifaceted. When located within the coding sequence (CDS), ac4C has been shown to promote translation elongation.[9] Conversely, ac4C within the 5' untranslated region (5' UTR) can inhibit translation initiation.[9] Ribosome profiling and quantitative proteomics have been instrumental in elucidating these effects.



Target Gene/Protein	Cell Line/Organism	Experimental Condition	Fold Change in Protein Expression/Tra nslation Efficiency (NAT10 KD/KO vs. Control)	Reference
Global Proteome	hESCs	NAT10 Knockdown	1872 genes up- regulated, 1538 genes down- regulated	[3]
ANP32B	hESCs	NAT10 Knockdown	Notable reduction in protein level	[3]
OCT4	hESCs	NAT10 Overexpression	Significantly increased protein expression	[10]
SOX2	hESCs	NAT10 Overexpression	Significantly increased protein expression	[10]
Kmt5a	Mouse Heart	NAT10 Knockout	Suppressed translational efficiency	[11]
NR2F1	hESCs	NAT10-mediated ac4C	Enhanced translation efficiency	[12]
Global Translation	МНСС-97Н	NAT10 Knockdown	Reduced translation efficiency of ac4C(+) transcripts	[13]
Global Translation	Mouse Oocytes	Nat10 Knockout	Significantly reduced	



translation efficiency of ac4C(+) transcripts

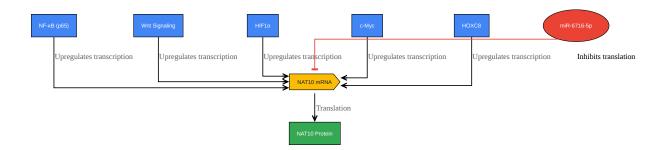
Table 2: Quantitative Data on the Impact of ac4C on Translation Efficiency. This table presents data from various studies showing the fold changes in protein expression or translation efficiency upon modulation of NAT10 levels. These findings highlight the significant role of ac4C in regulating protein synthesis.

Signaling Pathways and Regulatory Networks

The deposition of ac4C on mRNA is not a static process but is dynamically regulated by intricate signaling pathways. The primary writer enzyme, NAT10, is at the nexus of these networks, integrating various cellular signals to modulate the epitranscriptome and, consequently, translation efficiency.

Upstream Regulation of NAT10

Several signaling pathways converge on NAT10 to regulate its expression and activity. The Nuclear Factor-kappa B (NF-κB) and Wnt/β-catenin pathways have been identified as key regulators of NAT10.[1][2]





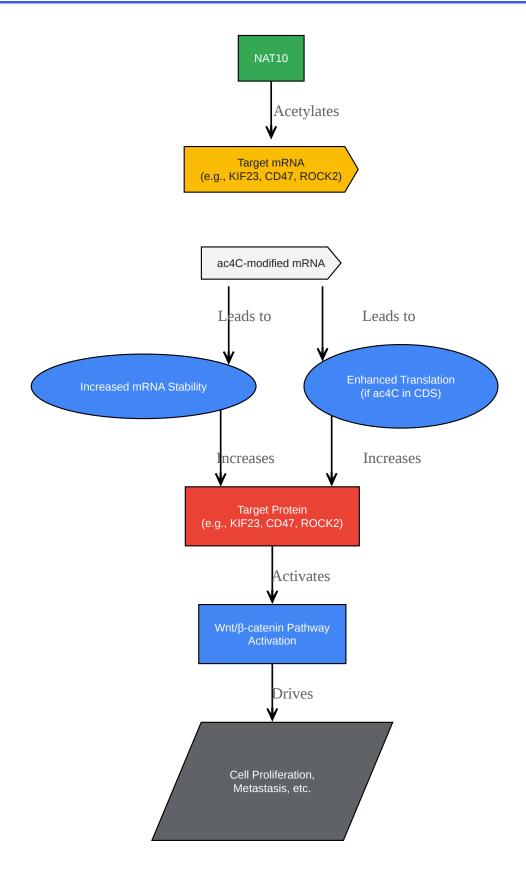
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Caption: Upstream regulators of the N-acetyltransferase NAT10.

Downstream Effects of NAT10-mediated ac4C

Once acetylated by NAT10, target mRNAs exhibit altered stability and translation efficiency, leading to downstream effects on various cellular processes. The Wnt/ β -catenin pathway is a notable downstream target, where NAT10-mediated ac4C modification of key components can amplify pathway activity.





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Caption: Downstream signaling effects of NAT10-mediated ac4C modification.



Experimental Protocols

A variety of sophisticated techniques are employed to investigate the role of ac4C in mRNA translation. These protocols enable the identification of ac4C sites, the quantification of translation efficiency, and the elucidation of the underlying molecular mechanisms.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is a powerful antibody-based method for the transcriptome-wide mapping of ac4C-modified RNA regions.

- 1. RNA Preparation and Fragmentation:
- Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction.
- Purify poly(A)+ RNA to enrich for mRNA.
- Fragment the RNA to an appropriate size range (typically 100-200 nucleotides) using enzymatic or chemical methods.
- 2. Immunoprecipitation:
- Incubate the fragmented RNA with an anti-ac4C antibody to form RNA-antibody complexes.
- Capture these complexes using protein A/G magnetic beads.
- Perform stringent washes to remove non-specifically bound RNA.
- 3. RNA Elution and Library Preparation:
- Elute the ac4C-enriched RNA fragments from the beads.
- Construct a cDNA library from the eluted RNA suitable for next-generation sequencing.
- 4. Sequencing and Data Analysis:



- Sequence the cDNA library on a high-throughput sequencing platform.
- Align the sequencing reads to a reference genome/transcriptome.
- Use peak-calling algorithms to identify regions enriched for ac4C.



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Caption: Experimental workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).

Ribosome Profiling (Ribo-seq)

Ribo-seq provides a "snapshot" of all ribosome positions on transcripts at a specific moment, allowing for the genome-wide quantification of translation.

- 1. Cell Lysis and Ribosome-Protected Fragment (RPF) Generation:
- Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
- Treat the lysate with RNase I to digest mRNA not protected by ribosomes, generating RPFs.
- 2. Ribosome Isolation:
- Isolate monosomes (single ribosomes bound to mRNA fragments) by sucrose density gradient ultracentrifugation.
- 3. RPF Extraction and Library Preparation:
- Extract the RPFs from the isolated monosomes.
- Perform size selection (typically 28-30 nucleotides) of the RPFs.



- Ligate adapters to the 3' and 5' ends of the RPFs.
- Reverse transcribe the RPFs into a cDNA library.
- 4. Sequencing and Data Analysis:
- Sequence the cDNA library.
- Align reads to the transcriptome.
- The density of reads on a transcript reflects its translation level. Translation efficiency can be calculated by normalizing RPF reads to the corresponding mRNA abundance (determined by parallel RNA-seq).



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Caption: Experimental workflow for Ribosome Profiling (Ribo-seq).

Conclusion

N4-acetylcytidine is a dynamic and functionally significant mRNA modification that plays a crucial role in regulating translation efficiency. Its deposition by NAT10, under the control of complex signaling networks, adds a vital layer of post-transcriptional gene regulation. The continued application of advanced sequencing and proteomic techniques will undoubtedly further unravel the intricate mechanisms by which ac4C contributes to cellular homeostasis and disease. For researchers and drug development professionals, understanding and targeting the ac4C epitranscriptomic machinery holds immense promise for the development of novel therapeutic strategies.

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- To cite this document: BenchChem. [N4-Acetylcytidine's Impact on mRNA Translation Efficiency: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608087#investigating-n4-acetylcytidine-s-impact-on-mrna-translation-efficiency]

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